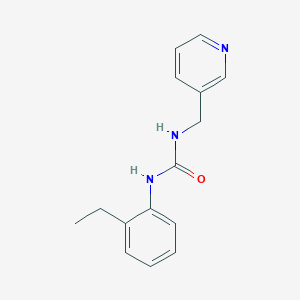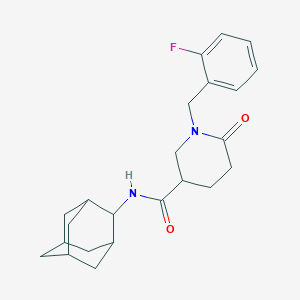![molecular formula C13H21NO2 B6067382 2-[1-(isopropylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6067382.png)
2-[1-(isopropylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(isopropylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione, commonly known as DIM-C-pPhOH, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound is a derivative of curcumin, a natural compound found in turmeric that has been shown to have anti-inflammatory and anti-cancer properties. DIM-C-pPhOH has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in cancer research.
作用机制
The mechanism of action of DIM-C-pPhOH involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of genes that promote cell growth and survival. It has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of genes that promote cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that DIM-C-pPhOH has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activation of various signaling pathways that are involved in cancer cell growth and survival. It has also been shown to have anti-inflammatory properties and to inhibit the production of various cytokines that are involved in inflammation.
实验室实验的优点和局限性
The advantages of using DIM-C-pPhOH in lab experiments include its ability to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activation of various signaling pathways that are involved in cancer cell growth and survival. The limitations of using DIM-C-pPhOH in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are many potential future directions for research involving DIM-C-pPhOH. Some possible future directions include:
1. Studying the effects of DIM-C-pPhOH on different types of cancer cells.
2. Investigating the potential use of DIM-C-pPhOH in combination with other anti-cancer agents.
3. Studying the effects of DIM-C-pPhOH on cancer stem cells.
4. Investigating the potential use of DIM-C-pPhOH in the prevention of cancer.
5. Studying the effects of DIM-C-pPhOH on the immune system.
6. Investigating the potential use of DIM-C-pPhOH in the treatment of other diseases, such as inflammatory diseases.
7. Developing new methods for synthesizing DIM-C-pPhOH that are more efficient and cost-effective.
Conclusion
DIM-C-pPhOH is a synthetic compound that has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-cancer properties and to inhibit the growth and proliferation of cancer cells. Its mechanism of action involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. While there are limitations to its use in lab experiments, there are many potential future directions for research involving this compound.
合成方法
DIM-C-pPhOH has been synthesized using various methods, including a one-step synthesis and a multi-step synthesis. The one-step synthesis involves the reaction of curcumin and isopropylamine in the presence of a catalyst, while the multi-step synthesis involves the reaction of curcumin with various reagents to form intermediate compounds that are then reacted with isopropylamine to form DIM-C-pPhOH.
科学研究应用
DIM-C-pPhOH has been studied for its potential use in cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells and to inhibit the activation of various signaling pathways that are involved in cancer cell growth and survival.
属性
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(C-methyl-N-propan-2-ylcarbonimidoyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-8(2)14-9(3)12-10(15)6-13(4,5)7-11(12)16/h8,15H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPDOAKQMJANCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(5-fluoro-2-methylphenyl)acetyl]-2-morpholinyl}ethanol](/img/structure/B6067304.png)
![2-{4-[4,4-dimethyl-2-(methylamino)-6-oxocyclohex-1-en-1-yl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6067312.png)
![2-{2-[(4-chlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B6067319.png)
![methyl 5-({[1-(hydroxymethyl)propyl]amino}methylene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6067324.png)
![ethyl 4-[5-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-2-furyl]benzoate](/img/structure/B6067335.png)
![N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide](/img/structure/B6067343.png)
![4-({2-iodo-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B6067355.png)
![[3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6067361.png)
![1-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine](/img/structure/B6067366.png)
![ethyl 2-[(3-chlorophenyl)amino]-5-(3-nitrobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6067374.png)
![1-[2-(ethylthio)-5-pyrimidinyl]-N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}methanamine](/img/structure/B6067387.png)


![3-{1-(4-hydroxyphenyl)-3-oxo-3-[4-(1-pyrrolidinyl)-1-piperidinyl]propyl}phenol](/img/structure/B6067403.png)